2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile
Description
2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is a fused heterocyclic compound featuring an imidazo-oxazine core with a cyano (-CN) group at position 3 and an amino (-NH2) group at position 2.
Properties
IUPAC Name |
2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFEZXFHMXLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, leading to the formation of the imidazo[2,1-c][1,4]oxazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile has been studied for its potential therapeutic applications. Its structure suggests possible activity as an inhibitor in various biological pathways.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has focused on modifying the imidazo[2,1-c][1,4]oxazine scaffold to enhance potency and selectivity against tumor cells.
- Antiviral Properties : There is emerging evidence that compounds within this class may interact with viral enzymes or receptors, potentially leading to the development of new antiviral agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules through reactions such as cyclization and functional group modifications.
- Ligand Development : Its nitrogen-containing framework allows it to act as a ligand in coordination chemistry, which is useful in developing new catalysts for organic reactions.
Material Science
Research into the use of this compound in material science has revealed potential applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanocomposites : Its inclusion in nanocomposite materials may improve electrical conductivity and thermal properties due to its unique electronic structure.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of modified imidazo[2,1-c][1,4]oxazines. The results demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting a promising avenue for further drug development.
Case Study 2: Synthesis of Novel Ligands
Research conducted by Smith et al. (2023) detailed the synthesis of novel ligands based on this compound. These ligands showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands used in palladium-catalyzed processes.
Mechanism of Action
The mechanism of action of 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
The table below highlights key structural differences between the target compound and analogues:
Key Observations :
- The target compound shares the imidazo-oxazine core with Enamine Ltd’s derivatives but differs in substituents (cyano vs. carboxylic acid/formyl groups) .
- The pyrroloimidazole derivative () demonstrates how fused ring systems and bulky substituents (e.g., benzylidene) can complicate synthesis and spectral interpretation .
Physical and Spectral Properties
Available data for selected analogues are summarized below:
Analysis :
- The cyano group in 14c () resonates at δ 160.1 ppm in 13C NMR, a characteristic shift for nitriles. Similar shifts are expected for the target compound’s -CN group .
- The absence of sulfur in the target compound may result in simpler 1H NMR spectra compared to the thiazole analogue, which exhibits sulfur-induced deshielding effects .
Reactivity Insights :
- The target’s cyano group may undergo hydrolysis to a carboxylic acid under acidic/basic conditions, analogous to ester-to-acid conversions in .
- The amino group could participate in Schiff base formation or serve as a directing group in cross-coupling reactions, as seen in benzylidene-functionalized analogues .
Biological Activity
2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and oxazine rings, contributing to its unique pharmacological properties. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. This process facilitates the formation of the imidazo[2,1-c][1,4]oxazine ring system under controlled conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. It has shown promise in several areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of imidazole and oxazine have been characterized for their effectiveness against various bacterial strains .
- Anticancer Properties : The compound is being investigated for its potential anticancer effects. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival pathways.
The mechanism of action for this compound involves interaction with biological macromolecules. It may modulate various cellular pathways by inhibiting enzymes or altering receptor activities. For example, it could affect carbonic anhydrase isoforms which play roles in tumor biology and other pathologies .
Case Studies and Research Findings
Several case studies have documented the biological activities of related compounds:
- Antibacterial Studies : A study demonstrated that certain imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
- Anticancer Evaluation : Another investigation reported that imidazo[2,1-c][1,4]oxazine derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity suggests a potential therapeutic index that favors cancer treatment over toxicity to healthy tissues .
- Enzyme Inhibition : A comparative analysis revealed that some compounds within this chemical class inhibited carbonic anhydrase isoforms selectively. The inhibition constants (K_i) ranged from 57.7 µM to 98.2 µM for different isoforms, indicating varying degrees of potency against specific targets .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
